An In-Depth Technical Guide to (S)-2-Bromo-1-(3-chlorophenyl)ethanol
An In-Depth Technical Guide to (S)-2-Bromo-1-(3-chlorophenyl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S)-2-Bromo-1-(3-chlorophenyl)ethanol, a chiral compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, stereospecific synthesis, and critical applications as a building block in the development of novel therapeutics.
Core Molecular Attributes: Structure and Properties
(S)-2-Bromo-1-(3-chlorophenyl)ethanol is a halohydrin, a class of organic compounds characterized by the presence of a halogen atom and a hydroxyl group on adjacent carbon atoms. The "(S)" designation in its name refers to the specific stereochemical configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group. This specific three-dimensional arrangement is crucial for its utility in asymmetric synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity.
The molecule consists of a central ethanol backbone. One carbon is attached to a 3-chlorophenyl group and a hydroxyl group, while the adjacent carbon is bonded to a bromine atom.
Chemical Structure:
(Note: This is a simplified 2D representation. The (S) configuration denotes a specific 3D arrangement of the atoms.)
Quantitative data and key identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H8BrClO | [1][2] |
| Molecular Weight | 235.50 g/mol | [1][3] |
| CAS Number | 117538-45-1 | [4] |
| Appearance | Varies; often a solid at room temperature | |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(CBr)O | [4] |
| InChIKey | SSQKRNANOICYRX-UHFFFAOYSA-N | [4] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds like (S)-2-Bromo-1-(3-chlorophenyl)ethanol is a cornerstone of modern pharmaceutical development. The precursor to this alcohol is typically the corresponding ketone, 2-Bromo-1-(3-chlorophenyl)ethanone[5][6]. The critical step is the stereoselective reduction of the ketone to the desired (S)-alcohol.
This is often achieved through asymmetric catalysis, employing a chiral catalyst or reagent that preferentially generates one enantiomer over the other. A common approach involves the use of chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
Conceptual Synthesis Workflow:
The diagram below illustrates the general synthetic pathway from the precursor ketone to the final chiral alcohol.
Caption: General workflow for the synthesis of (S)-2-Bromo-1-(3-chlorophenyl)ethanol.
The rationale behind employing such sophisticated synthetic methods lies in the fact that the biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.
Applications in Drug Development and Organic Synthesis
Chiral halohydrins are versatile intermediates in organic synthesis, primarily due to their ability to be converted into other important functional groups with retention of stereochemistry.
Key Applications Include:
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Synthesis of Chiral Epoxides: (S)-2-Bromo-1-(3-chlorophenyl)ethanol can be readily converted to the corresponding (S)-epoxide by treatment with a base. This intramolecular Williamson ether synthesis proceeds with inversion of configuration at the carbon bearing the bromine atom. Chiral epoxides are highly valuable building blocks for the synthesis of a wide range of pharmaceuticals.
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Fragment-Based Drug Design (FBDD): The structural motifs present in this molecule—a substituted aromatic ring and a chiral side chain—make it a relevant fragment for FBDD programs.[7] FBDD involves identifying small molecular fragments that bind to biological targets and then growing or combining them to create more potent lead compounds.[7][8]
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Precursor for More Complex Molecules: This compound serves as a starting material for introducing the 1-(3-chlorophenyl)ethanol moiety into larger, more complex molecules, which may be investigated as potential drug candidates in various therapeutic areas.
While specific drug molecules directly incorporating this exact fragment are not always publicly disclosed, the structural class is prevalent in medicinal chemistry research. For instance, similar phenyl-ethanolamine structures are found in various beta-agonist and antagonist drugs.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of (S)-2-Bromo-1-(3-chlorophenyl)ethanol is crucial. Standard analytical techniques are employed for this purpose.
Typical Analytical Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals would include multiplets for the aromatic protons, a multiplet for the chiral proton attached to the hydroxyl-bearing carbon, and diastereotopic protons for the CH2Br group.
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¹³C NMR: Shows the number and types of carbon atoms in the molecule.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.
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Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for determining the enantiomeric excess (e.e.) of the compound, confirming that the desired (S)-enantiomer has been synthesized with high purity.
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Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbon-halogen (C-Br, C-Cl) bonds.
Conclusion
(S)-2-Bromo-1-(3-chlorophenyl)ethanol is a valuable chiral building block in the field of organic and medicinal chemistry. Its well-defined structure and stereochemistry, accessible through established synthetic routes, make it a key intermediate for the construction of more complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and drug development.
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